3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid
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Overview
Description
3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid is a complex organic compound characterized by multiple functional groups, including hydroxyl, methyl, and butanoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Esterification: The initial step often involves the esterification of phenolic compounds with butanoyl chloride in the presence of a base such as pyridine.
Hydroxylation: Subsequent hydroxylation reactions introduce hydroxyl groups at specific positions on the aromatic ring.
Alkylation: Alkylation reactions are used to introduce methyl groups, enhancing the compound’s stability and reactivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side products.
Chemical Reactions Analysis
Types of Reactions
3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of carbonyl groups can regenerate hydroxyl groups.
Scientific Research Applications
3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups play a crucial role in binding to these targets, modulating their activity and influencing biological pathways. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are essential for its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2-methyl-4-pyrone: Known for its antioxidant properties.
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Widely used in flavoring and fragrance industries.
2-hydroxy-4-methoxybenzaldehyde: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid is unique due to its complex structure, which allows for multiple functional group interactions
Properties
Molecular Formula |
C25H32O7 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-[2-hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C25H32O7/c1-16(2)14-22(27)20-9-10-23(17(3)25(20)30)32-13-5-4-12-31-19-8-6-18(21(26)15-19)7-11-24(28)29/h6,8-10,15-16,26,30H,4-5,7,11-14H2,1-3H3,(H,28,29) |
InChI Key |
LLWRMHCFDMBSRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CC(C)C)OCCCCOC2=CC(=C(C=C2)CCC(=O)O)O |
Origin of Product |
United States |
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